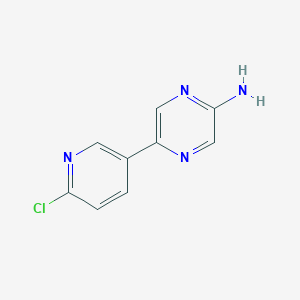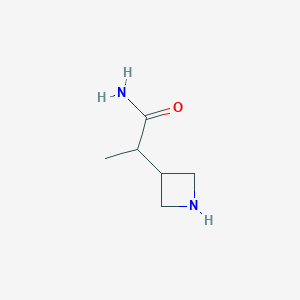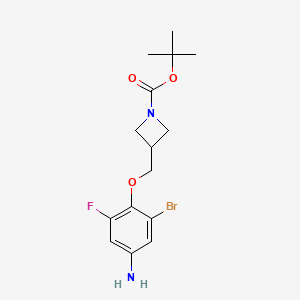
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxythiophene-2-carboxylic acid with ethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Dimethyl sulfoxide (DMSO) or ethanol
Catalyst: Potassium carbonate or sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxythiophene-2-carboxylate
- Methyl 5-methoxy-3-hydroxythiophene-2-carboxylate
- Ethyl 3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and potential applications. The ethoxy group provides additional steric and electronic effects, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10O4S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O4S/c1-3-12-6-4-5(9)7(13-6)8(10)11-2/h4,9H,3H2,1-2H3 |
InChI Key |
PJKJLTMVBRTFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)







![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)


![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)

